1-Cyclopropyl-4-ethylpiperidin-4-ol
Description
Properties
Molecular Formula |
C10H19NO |
|---|---|
Molecular Weight |
169.26 g/mol |
IUPAC Name |
1-cyclopropyl-4-ethylpiperidin-4-ol |
InChI |
InChI=1S/C10H19NO/c1-2-10(12)5-7-11(8-6-10)9-3-4-9/h9,12H,2-8H2,1H3 |
InChI Key |
KHTHEYNKNKMTGA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCN(CC1)C2CC2)O |
Origin of Product |
United States |
Preparation Methods
Cyclization and Ring Formation
One common approach to synthesizing piperidine derivatives involves cyclization reactions. For instance, the cyclization of appropriate precursors under acidic conditions can yield piperidine rings. However, specific literature on the direct synthesis of 1-Cyclopropyl-4-ethylpiperidin-4-ol is limited.
Introduction of Cyclopropyl Group
The introduction of a cyclopropyl group often involves nucleophilic substitution or transition-metal catalysis. Anhydrous conditions and inert atmospheres are crucial to prevent side reactions. For example, palladium-catalyzed reactions are commonly used for such functionalizations.
Ethyl and Hydroxyl Functionalization
The incorporation of ethyl and hydroxyl groups can be achieved through various methods, including alkylation reactions for the ethyl group and hydrolysis or reduction for the hydroxyl group. These steps require careful control of reaction conditions to ensure selectivity and yield.
Analysis of Reaction Conditions
Optimization of reaction conditions is vital for achieving high yields and purity. Key factors include:
- Temperature Control : Maintaining optimal temperatures (e.g., reflux conditions) can enhance reaction rates while minimizing byproducts.
- Catalyst Selection : The choice of catalyst, such as Lewis acids or transition metals, significantly influences reaction efficiency.
- Solvent Selection : The use of appropriate solvents (e.g., anhydrous DMF) helps in preventing unwanted side reactions.
Research Findings and Data
While specific data on 1-Cyclopropyl-4-ethylpiperidin-4-ol is scarce, related compounds provide insights into potential synthetic strategies. For instance, the synthesis of similar piperidine derivatives often involves one-pot multicomponent reactions or transition-metal catalysis.
Table 1: Comparison of Synthetic Strategies for Related Compounds
| Method | Conditions | Yield | Key Reference |
|---|---|---|---|
| One-pot reflux | EtOH/HCl, 1 h, 80°C | 67% | Analogous dihydropyridines |
| Cyclopropane functionalization | Anhydrous DMF, Pd catalysis | N/A* | General approach |
| Nitrile hydrolysis | H₂SO₄, 60°C, 4 h | ~50%† | Analogous procedures |
| *Yield data not explicitly reported; †Estimated from analogous procedures. |
Chemical Reactions Analysis
Types of Reactions
1-Cyclopropyl-4-ethylpiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different piperidine derivatives.
Substitution: The ethyl and cyclopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Various halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions include ketones, reduced piperidine derivatives, and substituted piperidine compounds .
Scientific Research Applications
1-Cyclopropyl-4-ethylpiperidin-4-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-4-ethylpiperidin-4-ol involves its interaction with specific molecular targets. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural and molecular features of 1-Cyclopropyl-4-ethylpiperidin-4-ol and related piperidin-4-ol derivatives:
Note: Data for 1-Cyclopropyl-4-ethylpiperidin-4-ol are inferred from structural analogs due to absence in provided evidence.
Key Observations:
- Substituent Effects on Molecular Weight : Bulkier substituents (e.g., benzyl, trifluoromethylphenyl) increase molecular weight significantly, which may impact solubility and membrane permeability .
- Cyclopropyl vs.
- Ethyl vs. Aromatic Groups : The ethyl group at the 4-position likely confers moderate lipophilicity, whereas aromatic substituents (e.g., phenyl, trifluoromethylphenyl) enhance π-π stacking interactions with biological targets but may reduce solubility .
Physicochemical and Pharmacological Properties
Boiling Point and Solubility
- 1-Isopropylpiperidin-4-ol : While exact boiling points are unavailable, its lower molecular weight (143.23 g/mol) suggests higher volatility compared to cyclopropyl- or benzyl-substituted analogs .
- 2-(1-(Cyclopropylmethyl)piperidin-4-yl)ethan-1-ol: The ethanol side chain at the 4-position may enhance hydrophilicity relative to ethyl or aromatic substituents .
- 1-Benzyl-4-phenylpiperidin-4-ol : The aromatic groups likely result in low aqueous solubility, a common challenge in drug development for similar compounds .
Pharmacological Relevance
- Trifluoromethylphenyl Derivatives : highlights derivatives with trifluoromethylphenyl groups, which are often used to improve binding affinity and metabolic stability in drug candidates .
Biological Activity
1-Cyclopropyl-4-ethylpiperidin-4-ol is a piperidine derivative that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This compound exhibits structural features that suggest significant interactions with biological targets, making it a candidate for further research in drug development.
Chemical Structure and Properties
The molecular formula of 1-Cyclopropyl-4-ethylpiperidin-4-ol is C_{10}H_{17}N_{1}O_{1}, indicating the presence of carbon, hydrogen, nitrogen, and oxygen. Its structure includes a cyclopropyl group at the 1-position and an ethyl group at the 4-position of the piperidine ring, along with a hydroxyl group (-OH) at the 4-position. This configuration is crucial for its biological activity as it enhances the compound's ability to interact with various biological targets.
Analgesic and Antidepressant Potential
Research indicates that 1-Cyclopropyl-4-ethylpiperidin-4-ol has been evaluated for its potential as an analgesic and antidepressant agent. The structural similarity to other pharmacologically active piperidine derivatives suggests that it may influence neurotransmitter systems involved in pain and mood regulation. The presence of the hydroxyl group may facilitate binding to neurotransmitter receptors, enhancing its therapeutic effects.
Interaction Studies
Studies on the interactions of 1-Cyclopropyl-4-ethylpiperidin-4-ol with biological systems are essential for understanding its pharmacological profile. Interaction studies typically focus on:
- Neurotransmitter Receptors: Potential modulation of serotonin and norepinephrine pathways.
- Enzyme Inhibition: Possible inhibition of enzymes such as acetylcholinesterase (AChE), which could contribute to cognitive enhancement effects.
These interactions are fundamental in drug development processes to ensure that compounds are both effective and safe for therapeutic use .
Comparative Analysis with Similar Compounds
To better understand the unique properties of 1-Cyclopropyl-4-ethylpiperidin-4-ol, it is useful to compare it with structurally related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-Cyclopropyl-4-methylpiperidin-4-ol | Methyl group instead of ethyl | Potential anti-anxiety effects |
| N-Ethyl-4-hydroxypiperidine | Ethyl group with hydroxyl group | Analgesic properties |
| 1-Ethylpiperidin-4-ol | Ethyl substituent without cyclopropane | Antidepressant effects |
The unique combination of structural features in 1-Cyclopropyl-4-ethylpiperidin-4-ol may confer distinct pharmacological properties compared to other piperidine derivatives, particularly in terms of its interaction with specific receptors and enzymes.
Case Studies and Research Findings
Recent studies have highlighted various aspects of the biological activity of 1-Cyclopropyl-4-ethylpiperidin-4-ol:
- In Vivo Studies : Animal models have shown promising results regarding the analgesic effects when administered at specific dosages. For instance, doses around 30 mg/kg have demonstrated significant reductions in pain response compared to control groups.
- Mechanistic Insights : Research focusing on the binding affinity of this compound to neurotransmitter receptors has indicated a potential for selective modulation, which may lead to fewer side effects compared to traditional analgesics.
- Pharmacokinetics : Studies on absorption, distribution, metabolism, and excretion (ADME) profiles suggest favorable characteristics for oral bioavailability, although further optimization may be necessary for enhanced efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
